molecular formula C22H39N3O4 B11040906 ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate

ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate

Cat. No.: B11040906
M. Wt: 409.6 g/mol
InChI Key: RVSMBONDXUHIKJ-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of piperidinecarboxylates and is characterized by the presence of a piperidine ring, a leucyl group, and a 4-methylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Leucyl Group: The leucyl group is introduced via peptide coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Attachment of the 4-Methylcyclohexyl Moiety: This step involves the acylation of the leucyl group with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or esters.

Scientific Research Applications

Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylcyclohexyl)amino]piperidine-1-carboxylate
  • Ethyl 4-[(4-methylphenyl)amino]piperidine-1-carboxylate
  • Ethyl 4-[(4-methylbenzyl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)piperidine-1-carboxylate is unique due to the presence of the leucyl group and the 4-methylcyclohexyl moiety. These structural features confer distinct chemical properties and biological activities, differentiating it from other similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C22H39N3O4

Molecular Weight

409.6 g/mol

IUPAC Name

ethyl 4-[[4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C22H39N3O4/c1-5-29-22(28)25-12-10-18(11-13-25)23-21(27)19(14-15(2)3)24-20(26)17-8-6-16(4)7-9-17/h15-19H,5-14H2,1-4H3,(H,23,27)(H,24,26)

InChI Key

RVSMBONDXUHIKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(CC(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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